molecular formula C39H63N11O10 B130608 Thrombin receptor peptide sfllrnp CAS No. 145229-76-1

Thrombin receptor peptide sfllrnp

Cat. No. B130608
CAS RN: 145229-76-1
M. Wt: 846 g/mol
InChI Key: FHZSIZRTNHGLSX-FLMSMKGQSA-N
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Description

Thrombin receptor peptide sfllrnp is a small peptide that has been extensively studied in scientific research due to its potential applications in the field of medicine. This peptide is derived from the protein thrombin, which is involved in blood coagulation. This compound has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Scientific Research Applications

Hemostasis Enhancement

Research by Qin et al. (2022) developed synthetic peptide conjugates for targeting and activating blood platelets, aiming at hemostasis applications. Their study used an engineered thrombin receptor-activating peptide (TRAP-Cys, SFLLRNPNC) attached to poly (ethylene glycol) maleimides, demonstrating that the TRAP's ability to activate platelets is retained in this conjugated form, significantly shortening the clotting time (Qin et al., 2022).

Cancer Cell Proliferation and Invasion

A study by Zhu et al. (2012) investigated the role of the thrombin receptor peptide SFLLRN in nasopharyngeal carcinoma cells. They found that this peptide could stimulate the growth of these cells in a dose-dependent manner, suggesting a link between the thrombin receptor and the invasiveness of certain cancer cells (Zhu et al., 2012).

Design of Antagonists

Ventosa-Andrés et al. (2012) focused on designing peptide-based ureas and thioureas as potential antagonists of the thrombin receptor PAR1. This approach involved a synthesis strategy targeting inhibitors of human platelet aggregation induced by the PAR1 agonist SFLLRN, highlighting the potential for therapeutic applications (Ventosa-Andrés et al., 2012).

Modulation of Thrombin Receptor Activation

Moschonas et al. (2017) explored the molecular requirements for activating the human platelet protease-activated receptor-4 by peptide analogues of its tethered-ligand. Their study on synthetic PAR-4 tethered-ligand peptide analogues revealed insights into agonistic/antagonistic potency, contributing to understanding the bioactivity profiles of these analogues (Moschonas et al., 2017).

Mechanism of Action

Target of Action

The primary target of the Thrombin receptor peptide SFLLRNP, also known as (2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid, is the thrombin receptor . The Phe-2 residue of SFLLRNP is essential for the activation of this receptor .

Mode of Action

The SFLLRNP peptide interacts with its target, the thrombin receptor, by stimulating GTPase activity in platelet and CHRF-288 membranes . The Phe-2-phenyl of SFLLRNP is in the edge-to-face CH/π interaction with the receptor aromatic group, utilizing the Phe-2-phenyl edge along with benzene hydrogens at position 2-3 or 5-6 .

Biochemical Pathways

The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity in platelet and CHRF-288 membranes . This suggests that the peptide is involved in the regulation of G-protein signaling pathways.

Pharmacokinetics

The peptide’s ability to stimulate gtpase activity in platelet and chrf-288 membranes suggests that it can interact with its target cells effectively .

Result of Action

The activation of the thrombin receptor by SFLLRNP leads to the stimulation of GTPase activity, which is a crucial process in signal transduction . This can have various downstream effects, depending on the specific cellular context.

Action Environment

The action of SFLLRNP is influenced by the cellular environment. For instance, the peptide’s ability to stimulate GTPase activity is observed in platelet and CHRF-288 membranes . .

properties

IUPAC Name

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44)/t24-,25-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZSIZRTNHGLSX-FLMSMKGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H63N11O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162944
Record name Thrombin receptor peptide sfllrnp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

846.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145229-76-1
Record name Thrombin receptor peptide sfllrnp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145229761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thrombin receptor peptide sfllrnp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the thrombin receptor peptide SFLLRNP induce cell rounding in 1321N1 astrocytoma cells?

A1: SFLLRNP, mimicking the action of thrombin, binds to the thrombin receptor on 1321N1 astrocytoma cells. [] This binding initiates a signaling cascade that activates the small G protein Rho. [] Activated Rho then triggers downstream pathways leading to increased myosin light chain phosphorylation. [] This phosphorylation event is necessary for the cytoskeletal rearrangements that result in cell rounding. [] Interestingly, this rounding response is independent of other pathways often associated with thrombin signaling, such as those involving phosphatidylinositol 3-kinase, mitogen-activated protein kinase, or Ca2+ mobilization. []

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